molecular formula C13H9ClN2O4 B14806556 N-[[4-(4-chlorophenoxy)-3-nitrophenyl]methylidene]hydroxylamine

N-[[4-(4-chlorophenoxy)-3-nitrophenyl]methylidene]hydroxylamine

Cat. No.: B14806556
M. Wt: 292.67 g/mol
InChI Key: YLNZFESKUMZQTK-UHFFFAOYSA-N
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Description

This compound is known for its unique structure, which allows for diverse applications, including catalysis, pharmaceutical synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[4-(4-chlorophenoxy)-3-nitrophenyl]methylidene]hydroxylamine typically involves the reaction of 4-(4-chlorophenoxy)-3-nitrobenzaldehyde with hydroxylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process may be optimized for higher yields and purity, and may include additional steps such as purification and crystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

N-[[4-(4-chlorophenoxy)-3-nitrophenyl]methylidene]hydroxylamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different nitro derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

N-[[4-(4-chlorophenoxy)-3-nitrophenyl]methylidene]hydroxylamine has several scientific research applications, including:

    Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and use in drug development.

    Industry: Utilized in the production of materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-[[4-(4-chlorophenoxy)-3-nitrophenyl]methylidene]hydroxylamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-[[4-(4-chlorophenoxy)-3-nitrophenyl]methylidene]hydroxylamine include:

  • N-[[4-(2-chlorophenoxy)-3-nitrophenyl]methylidene]hydroxylamine
  • N-[[4-(4-bromophenoxy)-3-nitrophenyl]methylidene]hydroxylamine
  • N-[[4-(4-fluorophenoxy)-3-nitrophenyl]methylidene]hydroxylamine.

Uniqueness

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct properties and reactivity. This makes it suitable for a wide range of applications, from catalysis to pharmaceutical synthesis.

Properties

Molecular Formula

C13H9ClN2O4

Molecular Weight

292.67 g/mol

IUPAC Name

N-[[4-(4-chlorophenoxy)-3-nitrophenyl]methylidene]hydroxylamine

InChI

InChI=1S/C13H9ClN2O4/c14-10-2-4-11(5-3-10)20-13-6-1-9(8-15-17)7-12(13)16(18)19/h1-8,17H

InChI Key

YLNZFESKUMZQTK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1OC2=C(C=C(C=C2)C=NO)[N+](=O)[O-])Cl

Origin of Product

United States

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